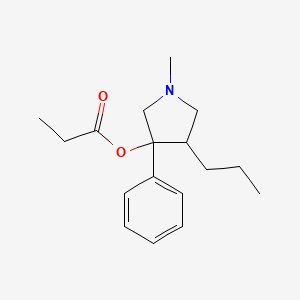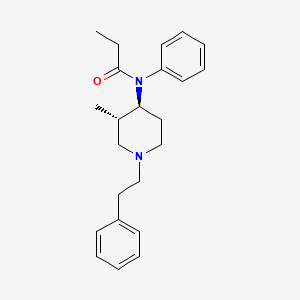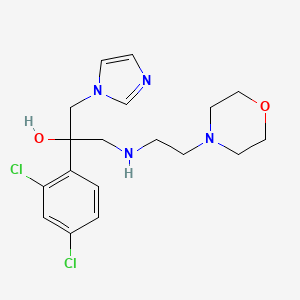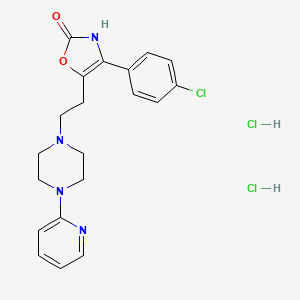
2(3H)-Oxazolone, 4-(4-chlorophenyl)-5-(2-(4-(2-pyridinyl)-1-piperazinyl)ethyl)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(3H)-Oxazolone, 4-(4-chlorophenyl)-5-(2-(4-(2-pyridinyl)-1-piperazinyl)ethyl)-, dihydrochloride is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an oxazolone ring, a chlorophenyl group, and a pyridinyl-piperazinyl moiety. The dihydrochloride form enhances its solubility and stability, making it suitable for various experimental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Oxazolone, 4-(4-chlorophenyl)-5-(2-(4-(2-pyridinyl)-1-piperazinyl)ethyl)-, dihydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Oxazolone Ring: This can be achieved through the cyclization of an appropriate amino acid derivative under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step involves the use of chlorobenzene derivatives, which can be introduced through electrophilic aromatic substitution reactions.
Attachment of the Pyridinyl-Piperazinyl Moiety: This is typically done through nucleophilic substitution reactions, where the piperazine ring is reacted with a pyridine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Optimization of Reaction Conditions: This includes the use of catalysts, temperature control, and solvent selection to maximize yield and purity.
Scale-Up Processes: Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities efficiently.
Chemical Reactions Analysis
Types of Reactions
2(3H)-Oxazolone, 4-(4-chlorophenyl)-5-(2-(4-(2-pyridinyl)-1-piperazinyl)ethyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This can lead to the formation of oxazolone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halides and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolone derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
2(3H)-Oxazolone, 4-(4-chlorophenyl)-5-(2-(4-(2-pyridinyl)-1-piperazinyl)ethyl)-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 2(3H)-Oxazolone, 4-(4-chlorophenyl)-5-(2-(4-(2-pyridinyl)-1-piperazinyl)ethyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenyl-2-pyridyl ketone: Shares the chlorophenyl and pyridyl groups but lacks the oxazolone ring and piperazinyl moiety.
2-(4-Chlorobenzoyl)pyridine: Similar structure but different functional groups.
Uniqueness
The uniqueness of 2(3H)-Oxazolone, 4-(4-chlorophenyl)-5-(2-(4-(2-pyridinyl)-1-piperazinyl)ethyl)-, dihydrochloride lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
120944-25-4 |
|---|---|
Molecular Formula |
C20H23Cl3N4O2 |
Molecular Weight |
457.8 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-5-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-3H-1,3-oxazol-2-one;dihydrochloride |
InChI |
InChI=1S/C20H21ClN4O2.2ClH/c21-16-6-4-15(5-7-16)19-17(27-20(26)23-19)8-10-24-11-13-25(14-12-24)18-3-1-2-9-22-18;;/h1-7,9H,8,10-14H2,(H,23,26);2*1H |
InChI Key |
MPVNEXQSHGYPQG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC2=C(NC(=O)O2)C3=CC=C(C=C3)Cl)C4=CC=CC=N4.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


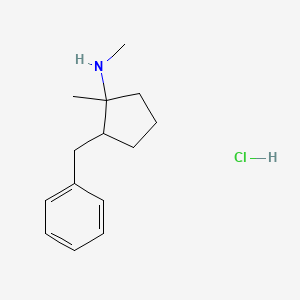
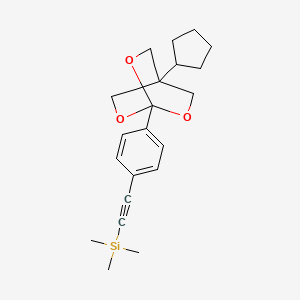

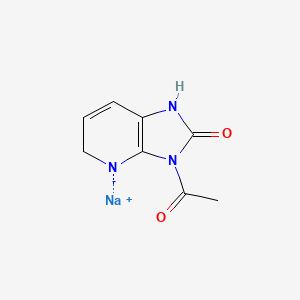
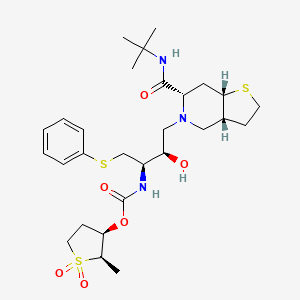

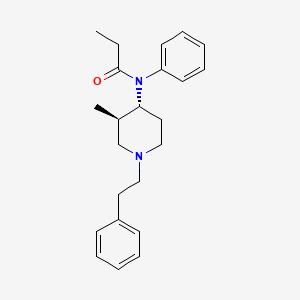
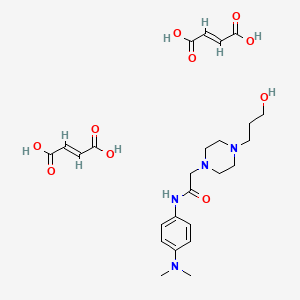
![2-[(3-amino-3-methyliminopropyl)amino]ethylsulfanylphosphonic acid](/img/structure/B12758850.png)
